N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide
Description
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with an isopropyl group at the 5-position and a morpholine-4-carboxamide moiety at the 3-position. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities (via the carboxamide and morpholine groups) and steric effects from the isopropyl substituent. The compound’s crystallographic characteristics, such as molecular packing and intermolecular interactions, can be analyzed using tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
CAS No. |
55808-66-7 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)9-7-10(13-17-9)12-11(15)14-3-5-16-6-4-14/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
InChI Key |
AIWAJNCOEJWALP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the oxazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxazole or morpholine rings.
Scientific Research Applications
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide and Analogs
Key Findings:
Substituent Effects :
- The isopropyl group in the target compound balances steric bulk and hydrophobicity, unlike the phenyl (increased π-π interactions) or tert-butyl (severe packing disruption) groups in analogs .
- Methyl substituents (smaller size) allow tighter crystal packing but reduce solubility compared to isopropyl.
Carboxamide Linkage :
- Morpholine vs. piperidine/azepane : The oxygen in morpholine enhances hydrogen-bond acceptor capacity, forming stable DDA motifs. Piperidine/azepane analogs rely more on van der Waals interactions due to reduced polarity .
Hydrogen-Bonding Patterns :
- Graph set analysis (per Etter’s rules ) reveals that the target compound’s DDA motifs promote 2D sheet formation, whereas DDAA or DAD patterns in analogs lead to 3D networks or isolated dimers.
Crystallographic Tools :
- SHELXL is commonly used for refining small-molecule structures across analogs, while WinGX assists in data integration. ORTEP-3 visualizes steric clashes in bulkier analogs.
Research Implications
The structural and crystallographic differences highlighted above influence applications in drug design (e.g., solubility, bioavailability) and materials science (e.g., crystal engineering). For instance:
- The target compound’s DDA hydrogen-bonding and moderate steric bulk make it a candidate for co-crystal formation.
- Analogs with phenyl groups may exhibit improved thermal stability due to π-π stacking but face solubility challenges.
Biological Activity
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and features a morpholine ring substituted with an oxazole moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing oxazole and morpholine structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation leading to cell death |
These findings suggest that modifications in the structure can enhance biological potency, indicating that this compound may also possess similar activities.
The proposed mechanisms by which oxazole derivatives exert their effects include:
- Induction of Apoptosis : Many studies report that these compounds can activate apoptotic pathways in cancer cells, notably through the upregulation of pro-apoptotic proteins such as p53 and caspases .
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
- Inhibition of Enzymatic Activity : Certain oxazole derivatives are known to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which play a role in tumor growth and metastasis .
Case Studies
A notable study evaluated several oxazole-based compounds for their anticancer properties. Among them, the compound analogous to this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating strong potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
